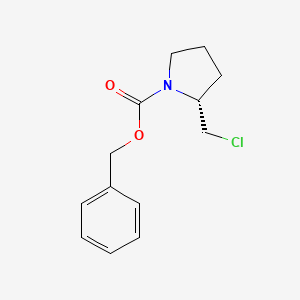
(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
説明
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The action of iodine (III) reagents [diacetoxyiodobenzene, PhI (OAc)2, and iodosobenzene, (PhIO)n] in conjunction with TMSBr can act as functional bromine equivalents in unique oxidations of saturated, carbamate protected N-heterocycles .科学的研究の応用
Cholinesterase Inhibition
One significant application of compounds related to (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is as cholinesterase inhibitors. Research demonstrates that benzyl pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A specific compound, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, showed the most potent inhibitory effect against AChE. These compounds also exhibit minimal cytotoxicity, indicating potential therapeutic applications (Pizova et al., 2017).
Coordination Chemistry and Organometallic Complexes
Compounds with structures related to (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate play a role in coordination chemistry. A study on Rhodium(I) complexes containing terdentate nitrogen ligands showcased the significance of these compounds. The research focused on the synthesis and X-ray analyses of Rhodium(I) and Rhodium(III) chloromethyl complexes, which are essential in organometallic chemistry (Haarman et al., 1997).
Structural Studies and Co-crystallization
Structural studies of benzyl pyrrolidine derivatives have been conducted to understand their properties better. For instance, the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline provides insights into the applications of non-centrosymmetric co-crystallization, which includes components like benzyl pyrrolidine derivatives (Chesna et al., 2017).
Synthesis and Stereochemistry
The synthesis of compounds such as benzyl pyrrolidine derivatives involves understanding their stereochemistry. Research on the synthesis of (±)-Streptopyrrolidine from phenylalanine racemate highlighted key steps like the stereocontrolled reduction of keto functionality. This kind of research is crucial for developing new synthetic methods in organic chemistry (Shaameri et al., 2013).
Synthesis of Complexes with Carboxylate-rich Ligands
Studies have been conducted on the synthesis of complexes with carboxylate-rich diiron(II) complexes. These complexes, where benzyl and ethyl groups are appended to pyridine and aniline ancillary ligands, are analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH). Such research contributes to the field of bioinorganic chemistry (Carson & Lippard, 2006).
Safety And Hazards
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that there is potential for future research and development in the field of pyrrolidine compounds.
特性
IUPAC Name |
benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBVPAKNFVYLA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649678 | |
| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |
CAS RN |
39945-49-8 | |
| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



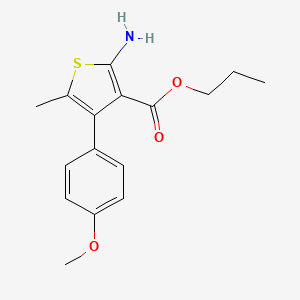
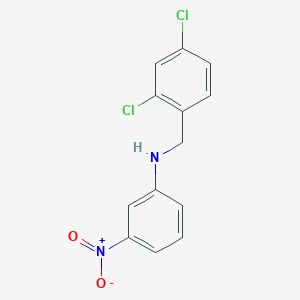
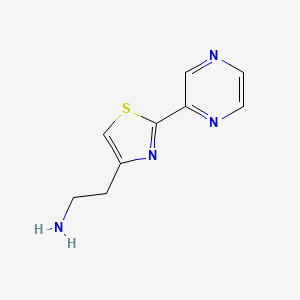
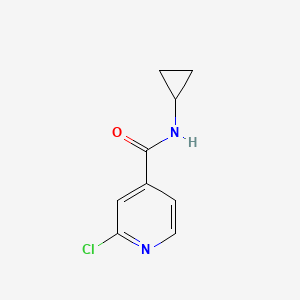
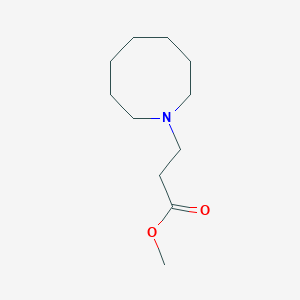
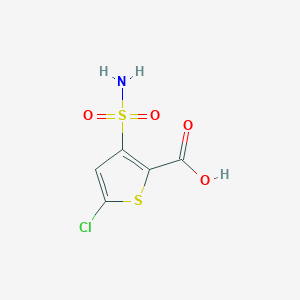
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370580.png)
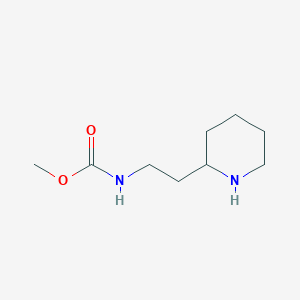
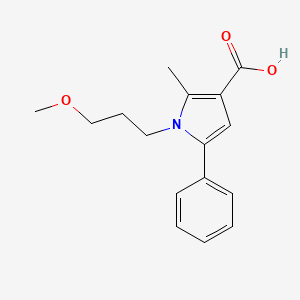
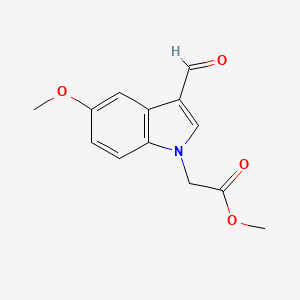
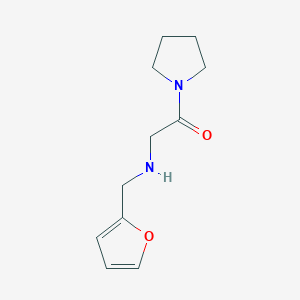
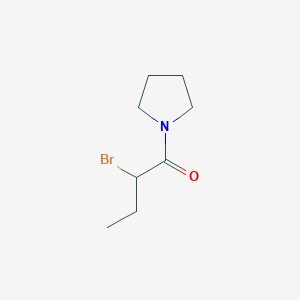

![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)